molecular formula C12H13BClNO3 B1521833 (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride CAS No. 957063-10-4

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride

Cat. No.: B1521833
CAS No.: 957063-10-4
M. Wt: 265.5 g/mol
InChI Key: LVNXWQSPCZYCTM-UHFFFAOYSA-N
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Description

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride (CAS 957063-10-4) is a chemical compound of significant interest in organic and medicinal chemistry research. With the molecular formula C12H13BClNO3 and a molecular weight of 265.50 g/mol, this aryl boronic acid derivative serves as a versatile building block for the synthesis of more complex molecules . Boronic acids, in general, are prized in research for their role as synthetic intermediates, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds . The presence of both boronic acid and aromatic amine functional groups on a biphenyl ether scaffold in this specific compound makes it a particularly valuable precursor for constructing compound libraries for drug discovery and materials science. Boronic acids have demonstrated a range of biological activities, including anticancer, antibacterial, and antiviral properties, and they can act as enzyme inhibitors . For instance, several FDA-approved boronic acid-based drugs, such as the proteasome inhibitor bortezomib, highlight the pharmacological relevance of this class of compounds . The ability of boronic acids to form reversible complexes with diols and other nucleophiles also makes them candidates for developing sensors, targeted delivery systems, and enzyme inhibitors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet (SDS) for proper handling and storage information, which should be stored under an inert atmosphere at room temperature .

Properties

IUPAC Name

[4-(2-aminophenoxy)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3.ClH/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16;/h1-8,15-16H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNXWQSPCZYCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=CC=C2N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657307
Record name [4-(2-Aminophenoxy)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957063-10-4
Record name [4-(2-Aminophenoxy)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a compound belonging to the class of boronic acids, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Boronic acids interact with biological molecules through reversible covalent bonding, particularly with diols and hydroxyl groups. This property allows them to act as enzyme inhibitors and modulators of various biochemical pathways. The specific mechanisms by which this compound exerts its biological effects include:

  • Proteasome Inhibition : Similar to bortezomib, this compound may inhibit the proteasome pathway, leading to apoptosis in cancer cells by preventing the degradation of pro-apoptotic factors .
  • Antibacterial Activity : Boronic acids have demonstrated the ability to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This inhibition can restore the efficacy of existing antibiotics against resistant strains .
  • Antiviral Properties : Certain boronic acid derivatives have shown promise in inhibiting viral replication, particularly in HIV, by interfering with viral proteases .

Biological Activity Summary Table

The table below summarizes key biological activities associated with this compound and related compounds:

Activity Mechanism Reference
AnticancerProteasome inhibition leading to cell cycle arrest
AntibacterialInhibition of β-lactamases
AntiviralInhibition of viral proteases
Enzyme modulationReversible binding with nucleophilic residues

Case Studies

Several studies have investigated the biological activity of boronic acids, including this compound:

  • Anticancer Efficacy :
    • A study examined the effects of a related boronic acid on multiple myeloma cells, demonstrating significant growth inhibition and apoptosis induction through proteasome pathway disruption. The compound showed an IC50 value comparable to that of bortezomib, indicating its potential as an effective anticancer agent .
  • Antibacterial Applications :
    • Research highlighted the efficacy of boronic acids in overcoming antibiotic resistance by inhibiting β-lactamase enzymes. Compounds similar to this compound were tested against resistant strains of Pseudomonas aeruginosa, showing promising results in restoring antibiotic effectiveness .
  • Antiviral Activity :
    • A study focused on the antiviral properties of boronic acid derivatives against HIV. The findings suggested that these compounds could inhibit viral replication by targeting proteases essential for viral maturation, with IC50 values indicating potent activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Physicochemical Properties

Key structural variations among boronic acid derivatives influence their molecular weight, solubility, and biological interactions.

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) Key Structural Features Molecular Weight (g/mol) Solubility Notes
Target Compound (957063-10-4) Boronic acid, 2-aminophenoxy, HCl salt 265.50 Moderate (hydrochloride salt)
4-Aminophenylboronic acid HCl (80460-73-7) Boronic acid, 4-amino, HCl salt 173.41 Higher (smaller size)
(2-(Aminomethyl)phenyl)boronic acid HCl (850589-36-5) Boronic acid, 2-aminomethyl, HCl salt 187.43 Moderate
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (N/A) Boronic acid, methoxyethyl-phenoxy Not reported Likely moderate
6-Hydroxynaphthalen-2-yl boronic acid (N/A) Boronic acid, naphthyl, hydroxyl Not reported Low (precipitates in RPMI)
(4-(3-Guanidinopropyl)quinolin-2-yl)phenylboronic acid HCl (N/A) Boronic acid, quinoline, guanidinyl, HCl 378.17 High (charged groups)
Key Observations:
  • Molecular Weight: The target compound’s weight (265.50 g/mol) is intermediate, falling between simpler derivatives (e.g., 173.41 g/mol for 4-aminophenylboronic acid HCl) and bulkier quinoline-based analogs (378.17 g/mol) .
  • Solubility : Hydrochloride salts generally improve aqueous solubility. However, naphthyl derivatives (e.g., 6-hydroxynaphthalen-2-yl boronic acid) exhibit poor solubility in culture media , whereas guanidinyl-containing compounds may leverage charged groups for enhanced solubility .
Key Observations:
  • Potency: Methoxyethyl-substituted boronic acids show superior inhibitory activity against fungal HDACs compared to trichostatin A, a known HDAC inhibitor .
  • Antiproliferative Effects : Naphthyl boronic acids exhibit strong cytotoxicity (IC₅₀ < 0.2 µM), though solubility limitations hinder in vitro testing for some analogs .
  • Target Compound: Direct biological data for (4-(2-aminophenoxy)phenyl)boronic acid HCl are absent in the provided evidence. However, its aminophenoxy group may facilitate π-π stacking or hydrogen bonding in enzyme binding, akin to methoxyethyl derivatives .

Preparation Methods

Nitration-Esterification-Reduction Route

This method is detailed in a Chinese patent (CN104277060A), which, while focused on 2-amino-4-alkoxycarbonylphenylboronic acid hydrochlorides, provides a closely related synthetic framework adaptable to the target compound.

Step 1: Nitration

  • Starting from p-carboxyphenylboronic acid, nitration is performed using concentrated sulfuric acid and fuming nitric acid at 0–10°C.
  • The reaction proceeds for 2–3 hours, yielding 2-nitro-4-carboxyphenylboronic acid.
  • The product is isolated by pouring the reaction mixture into ice water, stirring, filtering, and drying.

Step 2: Esterification

  • The 2-nitro-4-carboxyphenylboronic acid is reacted with an alcohol (same as in the subsequent reduction step) in the presence of a dehydrating agent.
  • The mixture is refluxed for 3–5 hours at room temperature.
  • After completion, the product 2-nitro-4-alkoxycarbonylphenylboronic acid is isolated by precipitation in ice water, filtration, and drying.

Step 3: Reduction

  • The nitro group is reduced to an amino group by catalytic hydrogenation.
  • The reaction mixture contains the 2-nitro-4-alkoxycarbonylphenylboronic acid, catalyst, concentrated hydrochloric acid, and alcohol.
  • Hydrogen gas is introduced at 1–3 atm pressure, and the reaction is maintained at 30–50°C for 8–10 hours.
  • The product is isolated by rotary evaporation, slurry formation with acetone or ethyl acetate, filtration, and drying, yielding the amino-substituted boronic acid hydrochloride salt.

This method emphasizes continuous synthesis, operational simplicity, cost-effectiveness, and high purity and yield.

Hydrogenation of Nitro-Substituted Phenylboronic Acids Followed by Acylation

Another approach is described in CN106946920A, focusing on 4-amino phenylboronic acid derivatives, which can be adapted for the preparation of (4-(2-aminophenoxy)phenyl)boronic acid hydrochloride.

Step 1: Hydrogenation Reduction

  • 4-nitrophenylboronic acid is hydrogenated in the presence of palladium on carbon catalyst under hydrogen atmosphere (0.2–1 atm).
  • The solvent is typically absolute ethanol, with reaction temperatures at reflux for 3 hours.
  • This yields 4-aminophenylboronic acid with high purity and yield (~98.7%).

Step 2: Functional Group Modification (Acylation or Ether Formation)

  • The amino group can be further derivatized by reaction with acylating agents in solvents such as tetrahydrofuran, chloroform, or dichloromethane.
  • Reaction conditions include temperatures of 20–40°C and durations of 3–8 hours.
  • This step is adaptable to introduce the phenoxy substituent or other functional groups.

This method is noted for mild conditions, low energy consumption, and suitability for large-scale production.

Data Table: Comparative Summary of Key Preparation Methods

Step Nitration-Esterification-Reduction Route Hydrogenation-Acylation Route
Starting Material p-Carboxyphenylboronic acid 4-Nitrophenylboronic acid
Nitration Conditions Conc. H2SO4 + fuming HNO3, 0–10°C, 2–3 h Not applicable
Esterification Alcohol + dehydrating agent, reflux 3–5 h Not applicable (optional acylation)
Reduction Catalytic hydrogenation, H2 1–3 atm, 30–50°C, 8–10 h Catalytic hydrogenation, Pd/C, H2 0.2–1 atm, reflux 3 h
Solvent Alcohol (same in esterification and reduction) Absolute ethanol
Product Isolation Rotary evaporation, slurry with acetone/ethyl acetate, filtration, drying Filtration after hydrogenation, recrystallization
Yield High purity and yield (not explicitly quantified) ~98.7% for hydrogenation step
Advantages Continuous process, low cost, high purity Mild conditions, low energy, scalable

Research Findings and Practical Considerations

  • The nitration-esterification-reduction pathway provides a robust route to functionalized boronic acid derivatives with good control over substitution patterns.
  • Catalytic hydrogenation using palladium on carbon is a widely accepted and efficient method for reducing nitro groups to amines in boronic acid derivatives.
  • The choice of solvent and reaction conditions can significantly impact yield and purity; alcohol solvents are favored for their compatibility with boronic acids and catalytic systems.
  • Conversion to the hydrochloride salt enhances compound stability and facilitates purification.
  • These methods have been validated in patent literature and academic research, indicating their suitability for both laboratory-scale synthesis and industrial production.

Q & A

Q. What are the recommended synthetic routes for (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride, and how can purity be optimized?

The synthesis typically involves Suzuki-Miyaura cross-coupling between halogenated aryl precursors and boronic acid intermediates. For example, coupling 4-bromo-2-aminophenol derivatives with pinacol boronate esters under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water (3:1) at 80–100°C . Purity optimization requires post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography with non-polar solvents (hexane/ethyl acetate) to avoid silica gel interactions . Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • 1H NMR : Expect aromatic proton signals between δ 6.8–8.2 ppm (integration for substituted phenyl groups) and a broad singlet for the -NH₂ group (δ ~5.0–6.0 ppm, depending on solvent). For example, similar boronic acids show peaks at δ 8.07 (s, 4H) and δ 2.64 (s, 3H) in DMSO .
  • 13C NMR : Aromatic carbons appear at 120–140 ppm, with the boronic acid carbon near δ 130–140 ppm .
  • FTIR : B-O stretching at ~1340 cm⁻¹ and N-H bending (amine) at ~1600 cm⁻¹ .
  • Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .

Q. What are the stability considerations for storing this compound, and how can decomposition be mitigated?

Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C to prevent boroxine formation (dehydration product of boronic acids). Avoid exposure to moisture, as hydrolysis can degrade the boronic acid group. Stability tests show similar compounds retain >95% purity for 12 months under these conditions .

Advanced Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound when encountering low yields or side products?

  • Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) to enhance reactivity in challenging couplings .
  • Solvent/Base Systems : Replace aqueous bases with anhydrous K₃PO₄ in toluene/ethanol (5:1) to minimize protodeboronation .
  • Temperature Control : Maintain reactions at 60–70°C to balance reaction rate and side-product formation. Monitor by TLC (Rf ~0.3 in EtOAc/hexane) .

Q. What computational methods are suitable for predicting the reactivity of this compound in aqueous versus anhydrous conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model boronic acid hydration equilibria (B(OH)₂⁻ vs. B(OH)₃). Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) predict solubility and aggregation behavior. Studies on similar compounds show a pKa ~8.5 for boronic acid groups, influencing reactivity in physiological conditions .

Q. How should researchers address discrepancies between observed and theoretical yields during derivative synthesis?

  • Side-Product Analysis : Use LC-MS to identify protodeboronation byproducts (e.g., phenol derivatives) or oxidative coupling products. Adjust reaction atmosphere (N₂ vs. O₂) to suppress oxidation .
  • Yield Optimization : Employ Dean-Stark traps for water removal in esterification or amidation reactions to shift equilibrium .

Q. What strategies enhance regioselectivity in functionalization reactions involving this compound?

  • Directed ortho-Metalation : Use -NH₂ or -B(OH)₂ as directing groups for lithiation (e.g., LDA at −78°C) to install substituents at specific positions .
  • Protection/Deprotection : Temporarily protect the amine with Boc groups to direct electrophilic substitution to the boronic acid-bearing ring .

Q. How can researchers resolve conflicting crystallographic data when determining derivative structures?

  • Single-Crystal XRD : Compare experimental data with predicted structures from Mercury CSD software. For example, similar boronic acids exhibit C-B bond lengths of 1.55–1.58 Å .
  • Hirshfeld Surface Analysis : Resolve ambiguities in hydrogen bonding (e.g., amine-boronic acid interactions) using CrystalExplorer .

Q. What parameters are critical for biological activity screening of derivatives, considering the hydrochloride salt’s properties?

  • Solubility : Pre-screen in PBS (pH 7.4) and DMSO. Hydrochloride salts typically show solubility >10 mg/mL in aqueous buffers .
  • pH Sensitivity : Adjust buffer systems (e.g., HEPES vs. Tris) to account for boronic acid’s pH-dependent binding to biomolecules (e.g., sugars) .

Q. How can kinetic vs. thermodynamic control improve selectivity in multi-step syntheses?

  • Low-Temperature Reactions : Favor kinetic products (e.g., mono-substituted derivatives) by quenching reactions at −20°C .
  • Thermodynamic Control : Prolonged heating (e.g., 24 hours at reflux) stabilizes cross-coupled products over boronic acid homodimers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride
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(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride

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